isopropyl 2-({2-cyano-3-[4-(trifluoromethyl)phenyl]acryloyl}amino)-3-thiophenecarboxylate
Overview
Description
Isopropyl 2-({2-cyano-3-[4-(trifluoromethyl)phenyl]acryloyl}amino)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C19H15F3N2O3S and its molecular weight is 408.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.07554800 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Science and Drug Delivery Systems
Isopropyl acrylamides and acrylates have been extensively explored for their applications in polymer science, particularly in the creation of thermoresponsive polymers. For instance, the polymerization of N-isopropylacrylamide (NIPAM) via reversible addition-fragmentation chain transfer (RAFT) polymerization techniques illustrates the controlled synthesis of polymers with potential applications in drug delivery systems. These polymers can respond to temperature changes, making them suitable for targeted drug release (Convertine et al., 2004).
Organic Synthesis and Catalysis
The compound and its derivatives have also found use in organic synthesis and catalysis. For example, 2-acylthio-1-alkylpyridinium salts, derived from related compounds, act as effective acylating agents in aqueous phases, demonstrating the versatility of these molecules in synthetic chemistry and potentially in catalysis applications (Sakakibara et al., 1988).
Solar Cell Applications
In the field of renewable energy, derivatives of the compound have been engineered at the molecular level for use as organic sensitizers in solar cells. These sensitizers, when anchored onto TiO2 films, exhibit high conversion efficiencies, highlighting their importance in the development of efficient photovoltaic devices (Kim et al., 2006).
UV-Curing Applications
The use of aminoalcohols derived from isopropylthioxanthone as synergists in UV-curing applications underscores another significant area where these compounds contribute. By reducing the effect of oxygen inhibition, they enhance the curing process of acrylates, indicating their potential in coatings and adhesive technologies (Arsu, 2002).
Material Science and Engineering
Furthermore, the synthesis and copolymerization of novel ring-disubstituted isopropyl cyanoarylacrylates with styrene highlight the role of these compounds in material science. By manipulating the properties of the copolymers, researchers can develop materials with specific thermal and mechanical characteristics for various engineering applications (Whelpley et al., 2019).
Properties
IUPAC Name |
propan-2-yl 2-[[(E)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S/c1-11(2)27-18(26)15-7-8-28-17(15)24-16(25)13(10-23)9-12-3-5-14(6-4-12)19(20,21)22/h3-9,11H,1-2H3,(H,24,25)/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQGATLSDKWOBJ-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1)NC(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C1=C(SC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)C(F)(F)F)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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